It has sedative and analgesic properties
Tetrahydrofuranoguinoline alkaloidsextracted from the seeds of Haplophyllum perforatum
ANHYDROPERFORINE
CAS No.: 22952-50-7
Cat. No.: VC0000053
Molecular Formula: C18H23NO4
Molecular Weight: 317.1627 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 22952-50-7 |
---|---|
Molecular Formula | C18H23NO4 |
Molecular Weight | 317.1627 g/mol |
CHEMICAL PROPERTIES AND STRUCTURE
Anhydroperforine possesses a complex molecular structure characterized by its molecular formula C₁₈H₂₃NO₄ and a molecular weight of 317.1627 g/mol . The IUPAC name of this compound is 6,7,8-tetrahydro-4,8-dimethoxy-11,11-dimethyl-2,3-furanoquinoline, which reflects its structural features including a quinoline core fused with a furan ring and featuring methoxy and methyl substituents .
Physically, anhydroperforine appears as light yellow crystals with distinctive properties as outlined in Table 1:
Table 1: Physical and Chemical Properties of Anhydroperforine
Property | Value |
---|---|
CAS Number | 22952-50-7 |
Molecular Formula | C₁₈H₂₃NO₄ |
Molecular Weight | 317.1627 g/mol |
Physical Appearance | Light yellow crystals |
Melting Point | 143-144°C (in ethanol) |
Optical Activity | [α]D: +35° (in methanol) |
Solubility | Soluble in ether, benzene, chloroform |
Purity (Commercial) | Typically 98% |
The structural elucidation of anhydroperforine has been achieved through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) . These analytical methods have confirmed the compound's unique structural conformation, which is essential for understanding its biological activities and chemical reactivity.
SYNTHESIS AND PREPARATION METHODS
Laboratory Synthesis
The synthesis of anhydroperforine primarily involves the intramolecular cyclization of haplophyllidine, another alkaloid found in Haplophyllum perforatum . Various methodologies have been developed for this transformation, with the most common approaches involving acid-catalyzed cyclization reactions.
Research by Ubaydullaev et al. has documented several effective methods for synthesizing anhydroperforine from haplophyllidine, as summarized in Table 2 :
Table 2: Synthesis Methods and Yields for Anhydroperforine Production
Method | Reaction Conditions | Yield (%) |
---|---|---|
I-IV | Nitration mixture (HNO₃ + 3H₂SO₄) | 89 |
I-IV | Conc. acetic acid + sulfuric acid | 60 |
I-IV | Concentrated sulfuric acid | 80 |
V | Haplophyllidine + Br₂ in CHCl₃ (1:1.2 ratio), room temperature, 4h | Not reported |
VI | Haplophyllidine + NBS in DMF at 0-5°C, then room temperature, 4h | Not reported |
The structures of synthesized compounds were confirmed using IR and NMR spectroscopic methods, including ¹H and ¹³C NMR analyses . X-ray crystallography has also been employed to definitively establish the structural features of anhydroperforine and its derivatives.
Extraction from Natural Sources
The industrial production of anhydroperforine predominantly relies on extraction from the seeds of Haplophyllum perforatum, which contain approximately 0.22-0.24% of the alkaloid . The extraction process typically involves:
-
Collection and preparation of plant material (seeds)
-
Initial extraction using appropriate organic solvents
-
Multiple purification steps to isolate the alkaloid
-
Final purification through crystallization or other techniques
-
Quality control analysis using TLC, HPLC, and spectroscopic methods
CHEMICAL REACTIONS
Anhydroperforine undergoes several types of chemical reactions due to its reactive functional groups, particularly those centered around the quinoline core structure. Notable reaction types include:
Electrophilic Substitution Reactions
The aromatic rings in anhydroperforine are susceptible to electrophilic substitution reactions, particularly:
-
Nitration: Using nitric acid and acetic anhydride, leading to nitrated derivatives.
-
Bromination: Two approaches have been documented:
-
Direct bromination using molecular bromine in chloroform
-
N-Bromosuccinimide (NBS) mediated bromination in DMF
-
Cyclization Reactions
The compound can undergo further cyclization reactions to form more complex structures, often resulting in derivatives with modified biological activities. These reactions typically involve intramolecular transformations catalyzed by acids or bases.
BIOLOGICAL ACTIVITIES AND APPLICATIONS
Anhydroperforine exhibits a range of biological activities that highlight its potential as a lead compound for pharmaceutical development . The documented properties include:
Research Applications
Anhydroperforine serves various roles in scientific research:
-
Chemical Research: It functions as a valuable precursor for synthesizing various quinoline derivatives with applications in organic synthesis and medicinal chemistry.
-
Biological Research: Its unique structure makes it useful in studying structure-activity relationships among quinoline alkaloids .
-
Medicinal Chemistry: The compound and its derivatives have been studied for potential antimicrobial and cytotoxic properties.
MECHANISM OF ACTION
The mechanism of action of anhydroperforine is multifaceted and involves several biochemical pathways:
Molecular Interactions
-
Cyclization and Aromatization: The compound undergoes intramolecular cyclization and aromatization reactions that are crucial for its biological activity.
-
Enzyme and Receptor Interactions: Anhydroperforine targets specific enzymes and receptors in the central nervous system, which likely contributes to its sedative and analgesic effects.
-
Pathways Involved: The compound's effects are mediated through pathways involving the modulation of enzyme activity and receptor binding.
COMPARISON WITH SIMILAR COMPOUNDS
Anhydroperforine belongs to the broader class of quinoline alkaloids found in the Haplophyllum genus. Comparing it with structurally related compounds provides insights into structure-activity relationships and potential applications.
Table 3: Comparison of Anhydroperforine with Related Compounds
Compound | Source | Structural Relationship | Distinctive Properties |
---|---|---|---|
Haplophyllidine | H. perforatum seeds | Precursor to anhydroperforine | Lacks the complete furanoquinoline ring system |
Perforine | H. perforatum | Similar core structure | Different substitution pattern |
Furanoquinoline derivatives | Various Haplophyllum species | Share basic skeleton | Varied substitution patterns affecting bioactivity |
Anhydroperforine is distinguished from similar alkaloids by its unique structural conformation, which includes a distorted half-chair conformation of ring A and planar conformations of rings B and C. These conformational features likely contribute to its specific biological activities and chemical reactivity profile.
ANALYTICAL METHODS FOR IDENTIFICATION
Several analytical techniques have been employed for the identification and characterization of anhydroperforine:
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR have been extensively used to elucidate the structure of anhydroperforine . NMR spectroscopy provides valuable information about:
-
Proton environments and their connectivity
-
Carbon skeleton and substitution patterns
-
Conformational details
-
-
Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups in the molecule, including methoxy groups, aromatic rings, and other structural features .
-
Mass Spectrometry (MS): MS techniques provide molecular weight confirmation and fragmentation patterns that are characteristic of the compound's structure.
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Applied for quantitative analysis and purity determination of anhydroperforine in both synthetic preparations and natural extracts.
FUTURE RESEARCH DIRECTIONS
Based on the current understanding of anhydroperforine, several promising avenues for future research emerge:
-
Detailed Pharmacological Profiling: More comprehensive studies on pharmacokinetics, pharmacodynamics, and toxicology profiles could reveal the full therapeutic potential of this compound.
-
Structure-Activity Relationship Studies: Systematic modification of the anhydroperforine structure could lead to derivatives with enhanced bioactivity or improved pharmaceutical properties.
-
Target Identification: Elucidation of specific molecular targets could provide deeper insights into its mechanism of action and guide the development of more selective therapeutics.
-
Combination Studies: Investigation of potential synergistic effects when combined with established drugs could reveal new therapeutic applications.
-
Sustainable Production Methods: Development of more efficient synthetic routes or biotechnological approaches for producing anhydroperforine could facilitate larger-scale studies and potential commercial applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume